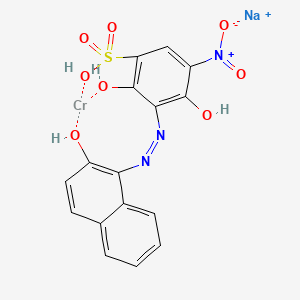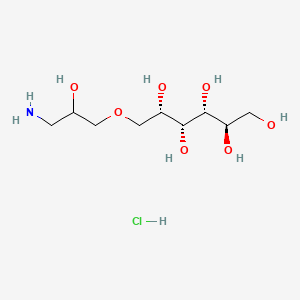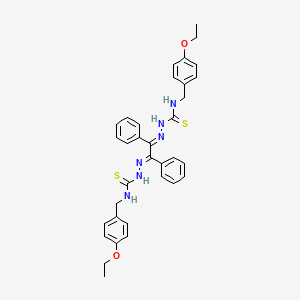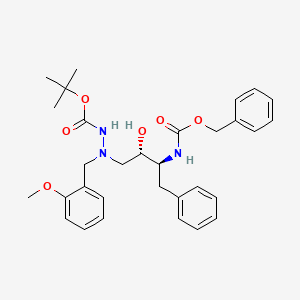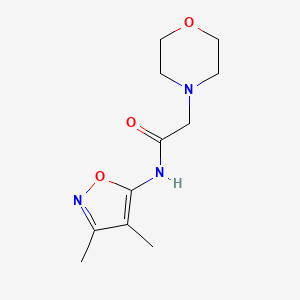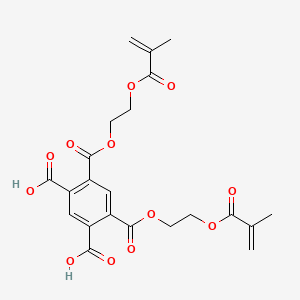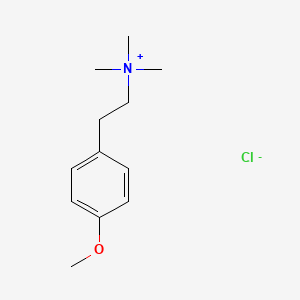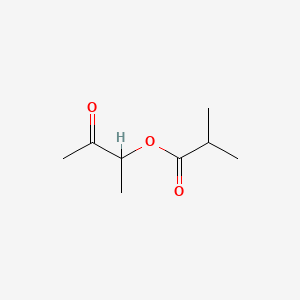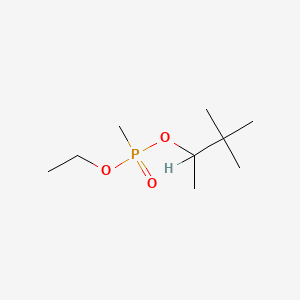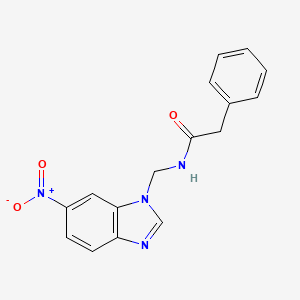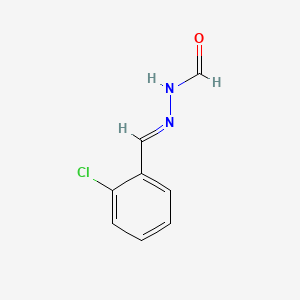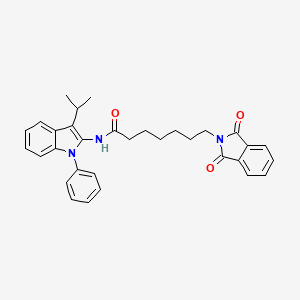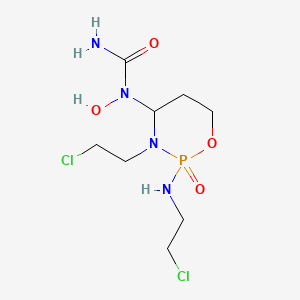
Glycine, N,N-dimethyl-, ((2,3-dihydro-6-(p-chlorophenyl)imidazo(2,1-b)thiazol-5-yl)methylene)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N,N-dimethyl-, ((2,3-dihydro-6-(p-chlorophenyl)imidazo(2,1-b)thiazol-5-yl)methylene)hydrazide is a complex organic compound that features a unique structure combining glycine, imidazo, and thiazole moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N,N-dimethyl-, ((2,3-dihydro-6-(p-chlorophenyl)imidazo(2,1-b)thiazol-5-yl)methylene)hydrazide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-b]thiazole core, followed by the introduction of the p-chlorophenyl group. The final step involves the condensation of the intermediate with N,N-dimethylglycine hydrazide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions
Glycine, N,N-dimethyl-, ((2,3-dihydro-6-(p-chlorophenyl)imidazo(2,1-b)thiazol-5-yl)methylene)hydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
科学的研究の応用
Glycine, N,N-dimethyl-, ((2,3-dihydro-6-(p-chlorophenyl)imidazo(2,1-b)thiazol-5-yl)methylene)hydrazide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Glycine, N,N-dimethyl-, ((2,3-dihydro-6-(p-chlorophenyl)imidazo(2,1-b)thiazol-5-yl)methylene)hydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and cellular signaling pathways.
類似化合物との比較
Similar Compounds
Glycine derivatives: Other glycine-based compounds with different substituents.
Imidazo[2,1-b]thiazole derivatives: Compounds with variations in the imidazo[2,1-b]thiazole core structure.
N,N-dimethylglycine derivatives: Compounds featuring the N,N-dimethylglycine moiety with different functional groups.
Uniqueness
Glycine, N,N-dimethyl-, ((2,3-dihydro-6-(p-chlorophenyl)imidazo(2,1-b)thiazol-5-yl)methylene)hydrazide is unique due to its specific combination of glycine, imidazo, and thiazole moieties, which confer distinct chemical and biological properties
特性
CAS番号 |
102410-38-8 |
|---|---|
分子式 |
C16H18ClN5OS |
分子量 |
363.9 g/mol |
IUPAC名 |
N-[(E)-[6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methylideneamino]-2-(dimethylamino)acetamide |
InChI |
InChI=1S/C16H18ClN5OS/c1-21(2)10-14(23)20-18-9-13-15(11-3-5-12(17)6-4-11)19-16-22(13)7-8-24-16/h3-6,9H,7-8,10H2,1-2H3,(H,20,23)/b18-9+ |
InChIキー |
PTMBCGCPVFBXMK-GIJQJNRQSA-N |
異性体SMILES |
CN(C)CC(=O)N/N=C/C1=C(N=C2N1CCS2)C3=CC=C(C=C3)Cl |
正規SMILES |
CN(C)CC(=O)NN=CC1=C(N=C2N1CCS2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


